

# An In-depth Technical Guide to 1-[4-(Benzylxy)phenyl]piperazine Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-[4-(Benzylxy)phenyl]piperazine hydrochloride

**Cat. No.:** B1349873

[Get Quote](#)

CAS Number: 321132-21-2

This technical guide provides a comprehensive overview of **1-[4-(Benzylxy)phenyl]piperazine hydrochloride**, a piperazine derivative of interest to researchers, scientists, and drug development professionals. The document outlines its physicochemical properties, potential synthesis methodologies, and plausible biological activities based on available data and the known pharmacology of structurally related compounds.

## Physicochemical Properties

While extensive experimental data for **1-[4-(Benzylxy)phenyl]piperazine hydrochloride** is not widely published, the following table summarizes its known and predicted physicochemical characteristics. This information is crucial for its handling, formulation, and assessment of its drug-like properties.

Property	Value	Source
CAS Number	321132-21-2	<a href="#">[1]</a>
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> O · HCl	<a href="#">[1]</a>
Molecular Weight	304.81 g/mol	<a href="#">[1]</a>
Melting Point	210 °C	<a href="#">[2]</a>
Predicted logP (free base)	3.35	
Predicted Solubility (free base)	-3.8 (logS)	

Note: Predicted values are computationally generated and should be confirmed by experimental data.

## Synthesis and Characterization

Detailed experimental protocols for the synthesis of **1-[4-(Benzyl)oxy]phenyl)piperazine hydrochloride** are not readily available in the public domain. However, based on established methods for the synthesis of 1-arylpiperazine derivatives, a plausible synthetic route can be proposed.[\[3\]](#)

## Experimental Protocol: Proposed Synthesis

A common method for synthesizing 1-arylpiperazines involves the reaction of an aniline derivative with a bis(2-haloethyl)amine or a Buchwald-Hartwig amination. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

### Method 1: From 4-(Benzyl)oxyaniline

- Reaction: 4-(Benzyl)oxyaniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling point solvent, such as 1-butanol or N,N-dimethylformamide (DMF), at an elevated temperature.[\[4\]](#)
- Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of an anti-solvent or by adjusting the pH.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[5]
- Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in isopropanol) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.

#### Method 2: Buchwald-Hartwig Amination

- Coupling Reaction: 1-Boc-piperazine is coupled with 1-benzyloxy-4-iodobenzene using a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ) and a suitable phosphine ligand (e.g., BINAP) in the presence of a base (e.g., sodium tert-butoxide).[3]
- Deprotection: The Boc-protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, in an organic solvent to yield the free piperazine derivative.[3]
- Salt Formation: The resulting free base is then converted to the hydrochloride salt as described in Method 1.

## Spectroscopic Characterization

Experimentally obtained spectroscopic data (NMR, IR, MS) for **1-[4-(Benzyl)phenyl]piperazine hydrochloride** are not publicly available. Characterization would typically involve:

- $^1\text{H}$  NMR: To confirm the presence and connectivity of protons in the benzyloxy, phenyl, and piperazine moieties.
- $^{13}\text{C}$  NMR: To identify all unique carbon atoms in the molecule.
- FT-IR: To identify characteristic functional group vibrations, such as N-H, C-H, C-O, and C=C bonds.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

# Potential Biological Activities and Signaling Pathways

Direct in-vitro or in-vivo studies on **1-[4-(Benzyl)phenyl]piperazine hydrochloride** are limited. However, the 1-arylpiperazine scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of 4-(benzyloxy)phenyl are known to exhibit biological activity.<sup>[3]</sup>

## Monoamine Oxidase B (MAO-B) Inhibition

Derivatives containing the 4-(benzyloxy)phenyl moiety have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).<sup>[3]</sup> MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.

### Experimental Protocol: In Vitro MAO-B Inhibition Assay

A common method to assess MAO-B inhibitory activity is a continuous spectrophotometric or fluorometric assay.

- Materials: Recombinant human MAO-B enzyme, a suitable substrate (e.g., benzylamine), the test compound (**1-[4-(Benzyl)phenyl]piperazine hydrochloride**), and a detection reagent.
- Procedure: a. The MAO-B enzyme is pre-incubated with various concentrations of the test compound. b. The reaction is initiated by the addition of the substrate. c. The formation of the product (e.g., benzaldehyde from benzylamine) is monitored over time by measuring the change in absorbance or fluorescence. d. The rate of reaction is calculated for each concentration of the inhibitor. e. The  $IC_{50}$  value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations.

## Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Inhibition

The 1-arylpiperazine scaffold is also found in compounds that target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.<sup>[2]</sup> EGFR is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a hallmark of many cancers.

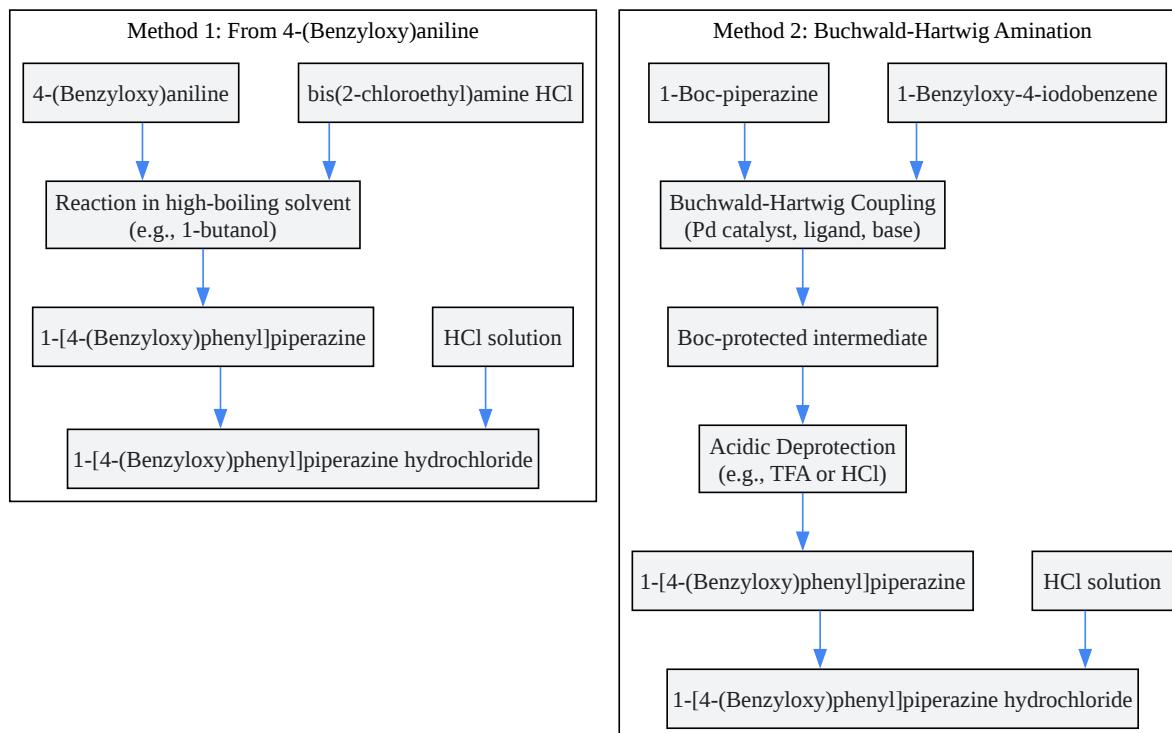
#### Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay

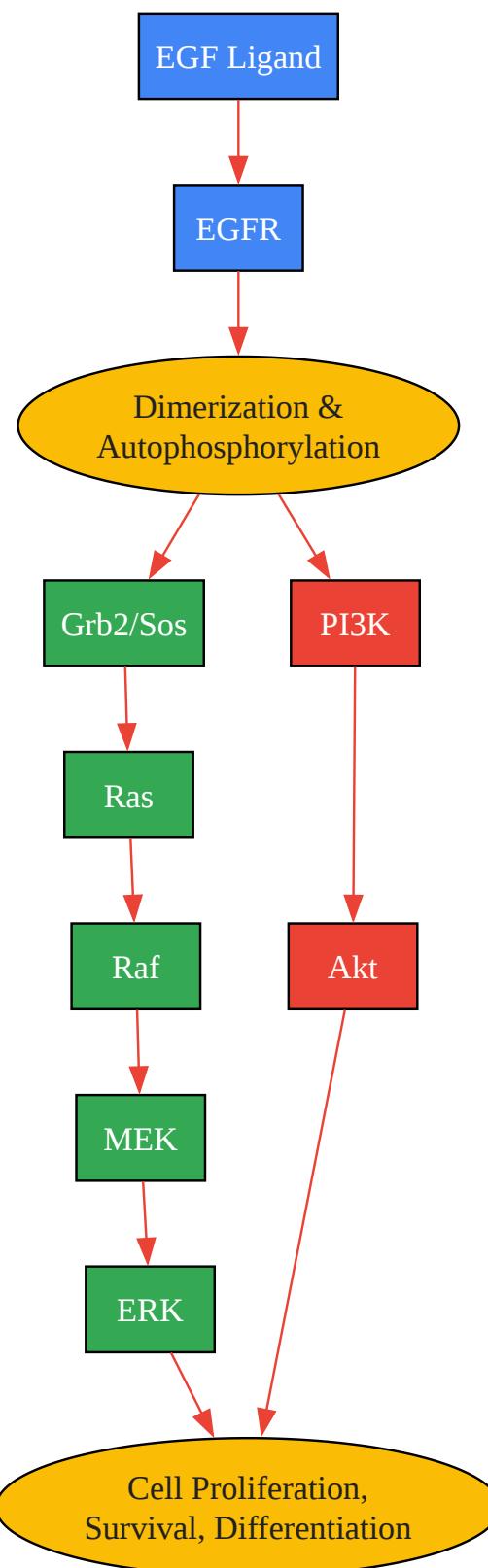
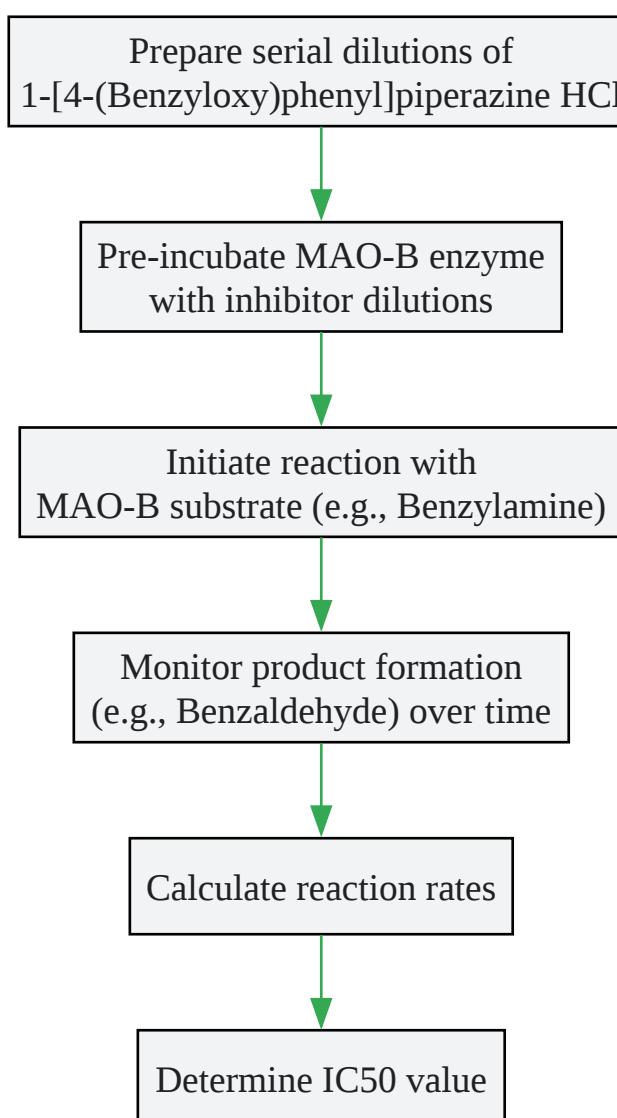
The inhibitory activity against EGFR tyrosine kinase can be determined using various assay formats, such as ELISA-based or fluorescence-based assays.

- Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), ATP, the test compound, and a detection system (e.g., a phosphotyrosine-specific antibody).
- Procedure: a. The EGFR kinase is incubated with the test compound at various concentrations in a reaction buffer containing the substrate and ATP. b. The reaction is allowed to proceed for a defined period. c. The extent of substrate phosphorylation is quantified using the detection system. d. The  $IC_{50}$  value is calculated by determining the concentration of the test compound that results in a 50% reduction in kinase activity.

## Mandatory Visualizations

## Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. 1-(4-Benzylxyphenyl)piperazine hydrochloride [oakwoodchemical.com]
- 3. 1-[4-(Benzylxy)phenyl]piperazine | 144881-52-7 | Benchchem [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-[4-(Benzylxy)phenyl]piperazine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349873#1-4-benzylxy-phenyl-piperazine-hydrochloride-cas-number-321132-21-2>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)